2,6-Dibromo-5-fluoropyridin-3-amine
Overview
Description
Scientific Research Applications
Chemoselective Functionalization
Research by Stroup et al. (2007) demonstrated the chemoselective functionalization of related halopyridines, emphasizing the potential of these compounds in selective organic synthesis processes. Their work focused on the selective substitution of different halogen groups, which is a critical aspect in the study of 2,6-Dibromo-5-fluoropyridin-3-amine and similar compounds (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Synthesis of Novel Fluoropicolinate Herbicides
Johnson et al. (2015) explored the synthesis of novel fluoropicolinate herbicides, which involved the use of related fluoropyridines. Their research could be indicative of the potential of this compound in the development of new agricultural chemicals (Johnson, Renga, Galliford, Whiteker, & Giampietro, 2015).
Synthesis of Pyridine Derivatives
The work by Abel et al. (2015) on the catalyst-free reactions of fluoropyridines with adamantane amines sheds light on methods for generating pyridine derivatives, which could be applicable to this compound. This research contributes to our understanding of how such compounds can be modified and used in various chemical syntheses (Abel, Grigorova, Averin, Maloshitskaya, Popov, Butov, Savelyev, Orlinson, Novakov, & Beletskaya, 2015).
Radiosynthesis and Medical Imaging
Pauton et al. (2019) discussed the synthesis of fluoropyridines for use in medical imaging, particularly Positron Emission Tomography (PET). This suggests potential applications of this compound in the field of radiopharmaceuticals, highlighting its relevance in advanced medical imaging technologies (Pauton, Gillet, Aubert, Bluet, Gruss-Leleu, Roy, & Perrio, 2019).
Mechanism of Action
Fluoropyridines are often used in the synthesis of various biologically active compounds, including potential imaging agents for various biological applications . The introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products with improved physical, biological, and environmental properties .
Future Directions
The future directions for research on “2,6-Dibromo-5-fluoropyridin-3-amine” could involve exploring its potential applications in various fields, given the interest in fluoropyridines for their unique properties . Further studies could also focus on elucidating its synthesis methods, chemical reactivity, and safety profile.
Properties
IUPAC Name |
2,6-dibromo-5-fluoropyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2FN2/c6-4-2(8)1-3(9)5(7)10-4/h1H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPNBUIKFCXIAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)Br)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654272 | |
Record name | 2,6-Dibromo-5-fluoropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884494-99-9 | |
Record name | 2,6-Dibromo-5-fluoropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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